7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate
Description
Properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-8-15-11-9-16(6-7-17(10)11)13(19)21-14(2,3)4/h8H,5-7,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLVLUSXQWAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate is a synthetic compound with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 295.33 g/mol. The physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 457.7 ± 35.0 °C at 760 mmHg
- Flash Point : 230.6 ± 25.9 °C
These properties suggest that the compound has a stable structure suitable for various applications in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds in the imidazo[1,2-a]pyrazine family exhibit notable antimicrobial activity. A study found that derivatives of imidazo[1,2-a]pyrazines showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tert-butyl and ethyl groups may enhance the lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that this compound may possess similar properties, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of imidazo[1,2-a]pyrazines have yielded promising results. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines . This activity is attributed to their ability to interfere with DNA synthesis and repair mechanisms. Further research is needed to evaluate the specific effects of this compound on different cancer types.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry examined various imidazo[1,2-a]pyrazine derivatives for their antimicrobial properties. The results indicated that modifications at the nitrogen positions significantly affected activity against E. coli and S. aureus .
- Anti-inflammatory Research : A paper in Pharmaceutical Research explored the anti-inflammatory effects of imidazo[1,2-a]pyrazines on macrophage cells. The findings suggested that these compounds could downregulate inflammatory pathways effectively .
- Anticancer Activity : In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of imidazo[1,2-a]pyrazine derivatives on breast cancer cell lines. Results indicated significant apoptosis induction through caspase activation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies indicate that compounds similar to 7-tert-butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine derivatives exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds that target PI3K pathways have shown promise in treating cancers such as leukemia and solid tumors .
- Anti-inflammatory Properties
- Neurological Applications
Materials Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in murine models of rheumatoid arthritis. |
| Study C | Drug Delivery Systems | Evaluated the efficacy of nanocarriers based on this compound in delivering chemotherapeutics with enhanced bioavailability. |
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Core Heterocycle Impact : Replacing the imidazo[1,2-a]pyrazine core with triazolo[4,3-a]pyrazine (as in compound 3g) reduces molecular weight and synthetic yield, likely due to altered ring strain and reactivity .
- Substituent Effects : Bromine or chlorine at position 3 enhances electrophilicity, enabling Suzuki or Ullmann couplings . Ethyl esters (vs. methyl) improve lipophilicity, critical for membrane permeability in bioactive molecules .
Preparation Methods
Comparative Analysis of Yields and Conditions
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 295.33 g/mol | |
| Solubility | DMSO, PEG300, Tween 80 | |
| Storage | 2–8°C (sealed, dry) | |
| Chromatography | Reverse-phase (ACN/NaHCO₃) |
Purification and Characterization
Scalability and Practical Considerations
Q & A
Q. Critical Parameters :
- Solvent Choice : DCM and THF are preferred for solubility and inertness.
- Reagent Ratios : Maintain a 1:1 molar ratio of Boc-anhydride to amine intermediates to avoid side reactions .
Q2: How do NMR and HRMS validate the structural integrity of this compound?
Methodological Answer:
Q. Table 1: Key Spectral Benchmarks
| Technique | Diagnostic Peaks/Values | Evidence Source |
|---|---|---|
| 1H NMR | δ 7.15–7.28 ppm (H-5/H-6 pyrazine protons) | |
| 13C NMR | δ 156–160 ppm (ester carbonyl) | |
| HRMS | Δ < 0.2 ppm for [M+H]+ |
Advanced Research Questions
Q3: How can regioselectivity challenges in functionalizing the imidazo[1,2-a]pyrazine core be addressed?
Methodological Answer:
Regioselectivity is influenced by:
Electron-Directing Groups : Electron-withdrawing substituents (e.g., cyano) at position 3 direct reactions to position 2. Use TFA-mediated deprotection to retain positional control .
Coupling Reagents : Activate carboxylic acids with CDI (carbonyldiimidazole) in anhydrous DMFA at 100°C to ensure selective cyclization .
Temperature Control : Reflux in DMFA for 24 hours minimizes side products during triazolo-pyrazine formation .
Case Study : Cyclization of 3-hydrazinopyrazin-2-ones with CDI-activated carbonyl compounds achieves >90% regioselectivity for triazolo-pyrazine derivatives .
Q4: What strategies resolve contradictions in reported yields for Boc-deprotection steps?
Methodological Answer:
Discrepancies in yields (e.g., 27% vs. 94% in TFA-mediated deprotection ) arise from:
Acid Concentration : Higher TFA volumes (e.g., 6 mL vs. 3 mL) accelerate deprotection but may degrade acid-sensitive groups.
Workup Protocol : Neutralization with saturated NaHCO3 (instead of aqueous washes) improves recovery of polar intermediates .
Crystallization : Triple saturation in DCM/hexane enhances purity and yield .
Recommendation : Standardize TFA:DCM ratios (1:1 v/v) and limit reaction time to 2 hours for reproducible results.
Q5: How can computational modeling predict the pharmacological potential of derivatives?
Methodological Answer:
Docking Studies : Use software (e.g., COMSOL Multiphysics) to simulate interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with pyrazine nitrogen atoms .
QSAR Analysis : Correlate substituent effects (e.g., tert-butyl for lipophilicity, cyano for electron withdrawal) with bioactivity. For example, tert-butyl esters enhance blood-brain barrier penetration in cerebroprotective agents .
ADMET Prediction : Evaluate logP (target 2–4) and PSA (<90 Ų) to optimize bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
